molecular formula C13H19NS B14231923 N,N,2-triethylbenzenecarbothioamide CAS No. 619314-51-1

N,N,2-triethylbenzenecarbothioamide

Cat. No.: B14231923
CAS No.: 619314-51-1
M. Wt: 221.36 g/mol
InChI Key: CENAOEILXZJFMV-UHFFFAOYSA-N
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Description

N,N,2-triethylbenzenecarbothioamide: is an organic compound with the molecular formula C13H19NS It is a derivative of benzenecarbothioamide, where the nitrogen atom is substituted with two ethyl groups and the benzene ring is substituted with an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-triethylbenzenecarbothioamide typically involves the reaction of benzenecarbothioamide with ethylating agents under controlled conditions. One common method is the alkylation of benzenecarbothioamide using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N,2-triethylbenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl groups on the nitrogen and benzene ring can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

    Substitution: Alkyl halides, sodium hydride as base, dimethylformamide as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

N,N,2-triethylbenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N,2-triethylbenzenecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylbenzenecarbothioamide: Similar structure but with two ethyl groups on the nitrogen atom.

    N,N-dimethylbenzenecarbothioamide: Contains two methyl groups on the nitrogen atom.

    N,N-dipropylbenzenecarbothioamide: Contains two propyl groups on the nitrogen atom.

Uniqueness

N,N,2-triethylbenzenecarbothioamide is unique due to the presence of an ethyl group on the benzene ring in addition to the ethyl groups on the nitrogen atom. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

619314-51-1

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N,N,2-triethylbenzenecarbothioamide

InChI

InChI=1S/C13H19NS/c1-4-11-9-7-8-10-12(11)13(15)14(5-2)6-3/h7-10H,4-6H2,1-3H3

InChI Key

CENAOEILXZJFMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(=S)N(CC)CC

Origin of Product

United States

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